ヘキサヒドロクルクミン

概要

説明

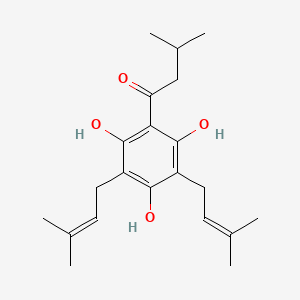

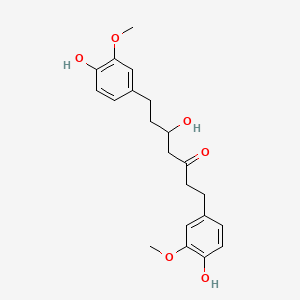

ヘキサヒドロクルクミンは、ターメリックに見られる主要な生物活性化合物であるクルクミンの水素化誘導体です。強力な抗酸化、抗炎症、神経保護特性で知られています。 ヘキサヒドロクルクミンは、クルクミンの還元によって形成され、母体化合物と比較して安定性とバイオアベイラビリティが優れていると考えられています .

科学的研究の応用

Hexahydrocurcumin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the hydrogenation and reduction reactions of curcuminoids.

Biology: Hexahydrocurcumin is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

作用機序

ヘキサヒドロクルクミンは、複数の分子標的と経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルをスカベンジし、スーパーオキシドジスムターゼやグルタチオンペルオキシダーゼなどの抗酸化酵素の活性を高めます。

抗炎症活性: ヘキサヒドロクルクミンは、核因子-κB(NF-κB)の活性化を阻害し、プロ炎症性サイトカインの産生を減少させます。

神経保護活性: Nrf2経路を活性化し、ヘムオキシゲナーゼ-1(HO-1)や他の細胞保護タンパク質の発現をアップレギュレートします.

類似の化合物との比較

ヘキサヒドロクルクミンは、テトラヒドロクルクミンやオクタヒドロクルクミンなどの他の水素化クルクミノイドと比較されます。

テトラヒドロクルクミン: ヘキサヒドロクルクミンと同様に、強力な抗酸化特性を持つクルクミンの水素化誘導体です。ヘキサヒドロクルクミンは、安定性とバイオアベイラビリティが優れています。

ヘキサヒドロクルクミンは、安定性、バイオアベイラビリティ、強力な生物活性という独自の組み合わせで際立っており、さまざまな科学および産業的な用途にとって貴重な化合物となっています。

生化学分析

Biochemical Properties

Hexahydrocurcumin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. For instance, hexahydrocurcumin has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . Hexahydrocurcumin also binds to and modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .

Cellular Effects

Hexahydrocurcumin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, hexahydrocurcumin can alleviate blood-brain barrier dysfunction in cerebral ischemia/reperfusion injury by regulating tight junction proteins and reducing brain edema formation . It also affects lipid metabolism in monocytes/macrophages by altering the expression of lipid transport genes . Furthermore, hexahydrocurcumin has been reported to inhibit the proliferation and migration of vascular smooth muscle cells, thereby exerting cardiovascular protective effects .

Molecular Mechanism

The molecular mechanism of hexahydrocurcumin involves several pathways and interactions at the molecular level. Hexahydrocurcumin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory mediators . Hexahydrocurcumin also modulates the NF-κB signaling pathway, leading to the downregulation of inflammatory cytokines . Additionally, it influences the expression of genes involved in antioxidant defense, such as those encoding SOD and catalase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexahydrocurcumin have been observed to change over time. Studies have shown that hexahydrocurcumin is relatively stable and does not degrade rapidly . Long-term exposure to hexahydrocurcumin has been associated with sustained antioxidant and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that hexahydrocurcumin maintains its bioactivity over extended periods, contributing to its therapeutic potential .

Dosage Effects in Animal Models

The effects of hexahydrocurcumin vary with different dosages in animal models. Studies have shown that hexahydrocurcumin exhibits dose-dependent effects, with higher doses generally leading to more pronounced pharmacological activities . For instance, in a study on memory impairment and amyloidogenesis in dexamethasone-treated mice, hexahydrocurcumin was found to attenuate the levels of amyloid precursor protein and β-secretase mRNA in a dose-dependent manner . At very high doses, hexahydrocurcumin may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Hexahydrocurcumin is involved in several metabolic pathways, including reduction and conjugation reactions. It is formed through the reduction of curcumin by endogenous reductases . Once formed, hexahydrocurcumin can undergo further metabolism, including conjugation with glucuronide and sulfate . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of hexahydrocurcumin .

Transport and Distribution

Hexahydrocurcumin is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Following administration, hexahydrocurcumin is primarily excreted in bile as glucuronide and sulfate conjugates . The distribution of hexahydrocurcumin within tissues is influenced by its interactions with cellular transporters and binding proteins, which affect its localization and accumulation .

Subcellular Localization

The subcellular localization of hexahydrocurcumin is an important factor in determining its activity and function. Studies have shown that hexahydrocurcumin can localize to various subcellular compartments, including mitochondria, lysosomes, and peroxisomes . The localization of hexahydrocurcumin to these organelles is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of hexahydrocurcumin plays a crucial role in its ability to modulate cellular processes and exert its pharmacological effects .

準備方法

合成ルートと反応条件

ヘキサヒドロクルクミンは、水素化プロセスによってクルクミンから合成することができます。一般的な方法は、クルクミンをエタノールに溶解し、活性炭上のパラジウムを触媒として水素化するものです。反応は、室温で水素雰囲気下で行われます。 得られた混合物は、シリカカラムクロマトグラフィーにかけ、ヘキサヒドロクルクミンを他の水素化生成物から分離します .

工業生産方法

工業的な設定では、ヘキサヒドロクルクミンの生産は、同様の水素化プロセスに従いますが、より大規模に行われます。高圧水素化反応器と連続フローシステムの使用により、プロセスの効率と収率を高めることができます。 分離および精製工程は、最終製品の高純度を確保するために最適化されています .

化学反応の分析

反応の種類

ヘキサヒドロクルクミンは、以下を含むさまざまな化学反応を起こします。

酸化: ヘキサヒドロクルクミンは酸化されて、さまざまな酸化生成物を形成することができます。

還元: クルクミンの還元によって形成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素ガスと活性炭上のパラジウムは、クルクミンをヘキサヒドロクルクミンに還元するために使用されます。

生成される主な生成物

ヘキサヒドロクルクミンの酸化によって生成される主な生成物には、さまざまな酸化誘導体があります。 クルクミンの還元は、主にヘキサヒドロクルクミンと他の水素化クルクミノイドを生成します .

科学研究の応用

ヘキサヒドロクルクミンは、幅広い科学研究の応用があります。

化学: クルクミノイドの水素化および還元反応を研究するためのモデル化合物として使用されます。

生物学: ヘキサヒドロクルクミンは、さまざまな生物系で有益な抗酸化および抗炎症特性について調査されています。

医学: 神経保護および抗がん特性により、神経変性疾患、がん、心臓血管疾患の治療に有効性が示されています.

産業: ヘキサヒドロクルクミンは、安定性とバイオアベイラビリティが向上しているため、ニュートラシューティカルや機能性食品の開発に使用されています.

類似化合物との比較

Hexahydrocurcumin is compared with other hydrogenated curcuminoids such as tetrahydrocurcumin and octahydrocurcumin:

Tetrahydrocurcumin: Similar to hexahydrocurcumin, it is a hydrogenated derivative of curcumin with potent antioxidant properties. hexahydrocurcumin has better stability and bioavailability.

Octahydrocurcumin: This compound is fully hydrogenated and has similar biological activities.

Hexahydrocurcumin stands out due to its unique combination of stability, bioavailability, and potent biological activities, making it a valuable compound for various scientific and industrial applications.

特性

IUPAC Name |

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAHICAPUYTWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415731 | |

| Record name | Hexahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36062-05-2 | |

| Record name | Hexahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDROCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL5XJ2BA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

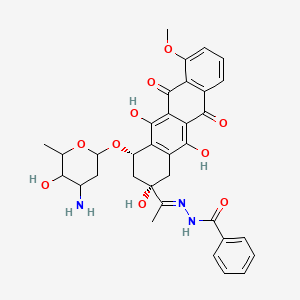

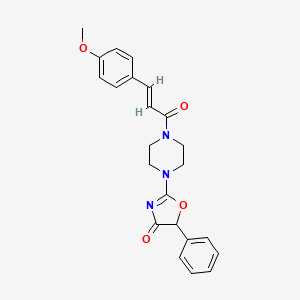

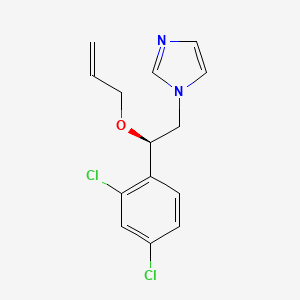

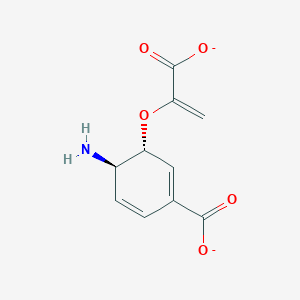

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)

![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)